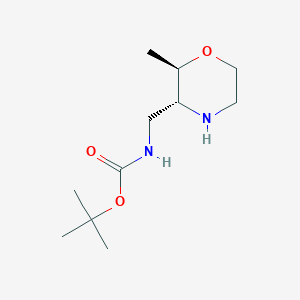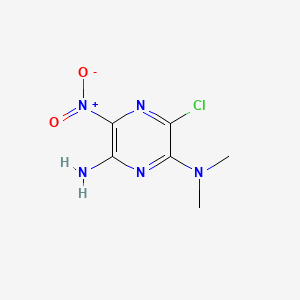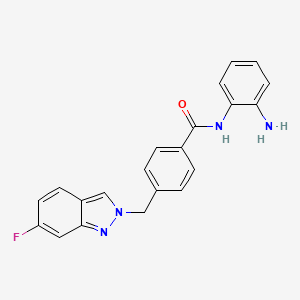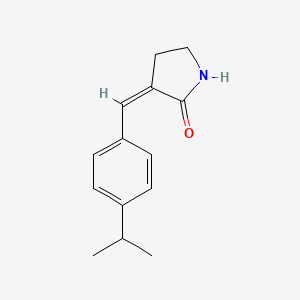
3-(4-Isopropylbenzylidene)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Isopropylbenzylidene)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds. The presence of the pyrrolidin-2-one moiety in various drugs and natural compounds has garnered significant attention due to its potential pharmaceutical applications .
準備方法
The synthesis of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-(4-Isopropylbenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
3-(4-Isopropylbenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one moiety have shown potential as antimicrobial, anti-inflammatory, anticancer, and antidepressant agents . Additionally, these compounds are used in the synthesis of various alkaloids and unusual β-amino acids, which have significant pharmaceutical importance .
作用機序
The mechanism of action of 3-(4-Isopropylbenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
3-(4-Isopropylbenzylidene)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share the five-membered lactam structure but differ in their substituents and functional groups. Pyrrolone derivatives, for example, exhibit diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity compared to other pyrrolidin-2-one derivatives .
特性
分子式 |
C14H17NO |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-10(2)12-5-3-11(4-6-12)9-13-7-8-15-14(13)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)/b13-9- |
InChIキー |
MUZZMBJAVRZPSG-LCYFTJDESA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/CCNC2=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


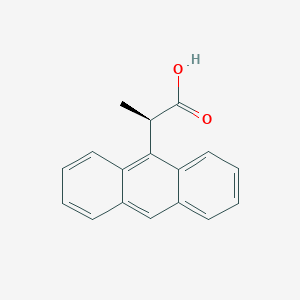
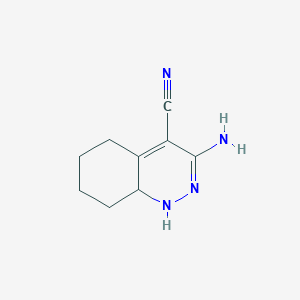
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)

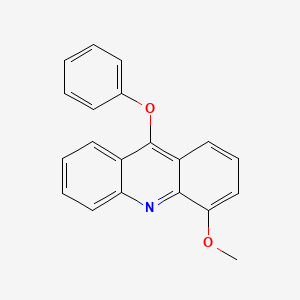

![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
